
1-(3,4-Dimethoxyphenyl)ethanamine
Overview
Description
1-(3,4-Dimethoxyphenyl)ethanamine is a chemical compound belonging to the phenethylamine class. It is structurally characterized by a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an ethanamine chain.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)ethanamine can be achieved through several routes. One of the earliest methods involves the multi-step synthesis starting from vanillin, proceeding through intermediates such as 3,4-dimethoxybenzaldehyde, 3,4-dimethoxycinnamic acid, and 3,4-dimethoxyphenylpropionic acid . Another method involves the condensation of 3,4-dimethoxyphenylacetic acid with ethanamine in the presence of a dehydrating agent . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity, involving steps like azeotropic removal of water and the use of high temperatures .
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The methoxy groups can be substituted under specific conditions to introduce other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
Chemistry
1-(3,4-Dimethoxyphenyl)ethanamine serves as an important building block in organic synthesis. It is utilized to create more complex molecules and has been employed in the synthesis of various pharmaceuticals and specialty chemicals.
Biology
This compound is studied for its interactions with biological systems:
- Monoamine Oxidase Inhibition : Research indicates that it may act as a monoamine oxidase inhibitor, potentially increasing levels of neurotransmitters like dopamine and serotonin in the brain. This property is crucial for exploring treatments for mood disorders and other neurological conditions .
- Neurotransmitter Modulation : Its structural similarity to neurotransmitters suggests it may modulate dopaminergic and noradrenergic pathways, impacting mood and behavior.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications:
- Neurological Disorders : Studies are investigating its role in treating conditions such as depression and anxiety through its action on neurotransmitter systems .
- Pharmaceutical Development : It serves as a precursor for synthesizing drugs targeting specific receptors in the central nervous system.
Case Studies
- Receptor Interaction Studies : A study demonstrated that phenethylamines similar to this compound activate serotonin receptors (5-HT), indicating potential psychoactive properties. This aligns with findings suggesting that it could influence serotonergic pathways.
- In Vivo Studies : Research involving animal models showed that related compounds could affect locomotor activity, suggesting stimulant-like effects that warrant further investigation into their pharmacological potential .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Unique Aspects | Biological Activity |
---|---|---|---|
3,4-Dimethoxyphenethylamine | Similar phenolic structure | Lacks chiral center | Moderate neurotransmitter modulation |
2-(3,4-Dimethoxyphenyl)ethylamine | Different positional isomer | Potentially different biological activity | Unknown |
1-(3,4-Dimethoxyphenyl)propan-2-amine | Longer carbon chain | May exhibit different pharmacokinetics | Unknown |
N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine | Methyl substitution on nitrogen | Increased lipophilicity | Potentially enhanced CNS activity |
This table illustrates the diversity within the phenethylamine class while emphasizing the unique characteristics of this compound due to its chiral nature and specific substituents.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)ethanamine involves its interaction with monoamine oxidase enzymes, inhibiting their activity. This inhibition can lead to increased levels of monoamines such as dopamine and serotonin in the brain, potentially affecting mood and behavior . The compound’s methoxy groups play a crucial role in its binding affinity and specificity towards these enzymes .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanamine is similar to other phenethylamines such as mescaline (3,4,5-trimethoxyphenethylamine) and 3-methoxytyramine. its unique structure with two methoxy groups at the 3 and 4 positions distinguishes it from these compounds. Mescaline, for example, has an additional methoxy group at the 5 position, which significantly alters its pharmacological profile .
Similar compounds include:
Mescaline: 3,4,5-Trimethoxyphenethylamine
3-Methoxytyramine: 3-Methoxy-4-hydroxyphenethylamine
Dopamine: 3,4-Dihydroxyphenethylamine.
Biological Activity
1-(3,4-Dimethoxyphenyl)ethanamine, commonly referred to as (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride, is a compound that belongs to the phenethylamine class. Its biological activity is primarily linked to its interactions with neurotransmitter systems, particularly in the central nervous system (CNS). This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (1R)-1-(3,4-dimethoxyphenyl)ethanamine hydrochloride
- Molecular Formula : C₁₀H₁₅ClN₂O₂
- Molecular Weight : 217.69 g/mol
The compound features a methoxy-substituted aromatic ring and an amine group, which are crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various neurotransmitter receptors in the brain. It is believed to act as both an agonist and antagonist at specific receptors, influencing neurotransmitter release and neuronal signaling pathways. Research suggests that compounds with similar structures often exhibit psychoactive effects due to their interactions with serotonin (5-HT) and dopamine (DA) receptors, which can affect mood and behavior .
Biological Activity Overview
Research has highlighted several key areas of biological activity for this compound:
- Psychoactive Effects : Similar compounds have been noted for their potential to alter mood and perception by interacting with serotonin receptors .
- Neurotransmitter Modulation : The compound may influence dopamine pathways, which are relevant for understanding its effects on reward mechanisms and addiction behaviors .
- Potential Therapeutic Applications : Given its interaction with neurotransmitter systems, there is interest in exploring its potential therapeutic uses in mood disorders and other neuropsychiatric conditions.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Interaction with Serotonin Receptors : A study demonstrated that compounds structurally similar to this compound showed significant binding affinities to serotonin receptors. This interaction is crucial for understanding the compound's potential mood-modulating properties .
- Dopaminergic Activity : Research indicated that this compound could modulate dopaminergic signaling pathways. This modulation is particularly relevant in the context of addiction and reward systems in the brain .
-
Comparative Analysis with Related Compounds :
Compound Name CAS Number Similarity (R)-1-(3,4-Dimethoxyphenyl)ethanamine 100570-24-9 1.00 This compound 50919-08-9 1.00 (R)-5-(1-Aminoethyl)-2-methoxyphenol 134856-00-1 0.97 (R)-1-(3,4-Dimethoxyphenyl)ethanamine HCl 390815-41-5 0.97 1-(3,4,5-Trimethoxyphenyl)ethanamine 121082-99-3 0.97
These compounds exhibit varying degrees of biological activity based on structural differences that influence receptor interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 1-(3,4-Dimethoxyphenyl)ethanamine, and how can its purity be validated?
- Methodological Answer : A common synthesis route involves the condensation of 3,4-dimethoxybenzaldehyde with nitroethane via a Henry reaction, followed by reduction using lithium aluminum hydride (LiAlH4) to yield the primary amine. Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Gas chromatography-mass spectrometry (GC-MS) can further verify purity (>98%) by identifying residual solvents or intermediates .
- Safety Note : Use anhydrous conditions for reductions and ensure proper quenching of LiAlH4 with ethyl acetate or isopropanol to mitigate exothermic hazards .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. For aerosol generation, use NIOSH-certified P95 respirators .
- Ventilation : Conduct reactions in a fume hood to limit inhalation exposure.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination of drainage systems .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer :
- Melting/Boiling Points : Use differential scanning calorimetry (DSC) for melting point (reported range: 12–15°C) and vacuum distillation for boiling point (188°C at 15 mmHg) .
- Solubility : Determine solubility in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) via gravimetric analysis.
- Stability : Perform accelerated stability studies under varying pH, temperature, and light conditions, monitored via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity of this compound derivatives?
- Methodological Answer : Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) may arise from stereochemical variations or assay conditions. Strategies include:
- Comparative Studies : Use radioligand binding assays (e.g., ³H-serotonin vs. ³H-dopamine) under standardized buffer conditions (pH 7.4, 25°C).
- Computational Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict interactions with receptor subtypes .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may influence in vivo activity .
Q. What experimental designs optimize the yield of N-substituted derivatives of this compound?
- Methodological Answer :
- Schiff Base Formation : React the amine with aromatic aldehydes (e.g., benzaldehyde) in anhydrous toluene under reflux (3–5 h) with molecular sieves to absorb water, improving imine yields .
- Catalysis : Employ microwave-assisted synthesis (100–120°C, 30 min) with Lewis acids (e.g., ZnCl₂) to accelerate reaction kinetics.
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structures via 2D NMR (COSY, HSQC) .
Q. How can researchers address discrepancies in analytical data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer :
- Standardized Protocols : Use deuterated solvents (CDCl₃ or DMSO-d₆) with internal standards (e.g., TMS) for NMR. Report solvent effects, as aromatic proton shifts vary with solvent polarity .
- Collaborative Validation : Share samples with independent labs for cross-validation using identical instrumentation (e.g., 500 MHz NMR).
- Database Cross-Check : Compare data with PubChem or Reaxys entries (e.g., PubChem CID 8114) to identify outliers .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPFPKVWOOSTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965201 | |
Record name | 1-(3,4-Dimethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50919-08-9 | |
Record name | 3,4-Dimethoxy-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50919-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dimethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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